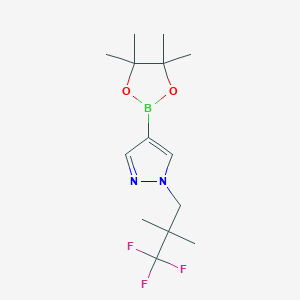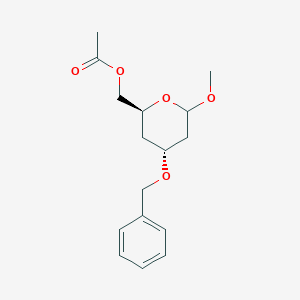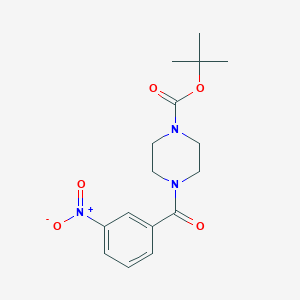
Propargyl-PEG2-beta-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propargyl-PEG2-beta-D-glucose is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is specifically designed as a linker for the synthesis of proteolysis targeting chimeras (PROTACs). The compound contains a propargyl group and beta-D-glucose, which enhances its solubility in aqueous media and increases the selectivity of PEGylation reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propargyl-PEG2-beta-D-glucose is synthesized through a series of chemical reactions involving the coupling of propargyl groups with PEG and beta-D-glucose. The propargyl group can be introduced via copper-catalyzed azide-alkyne cycloaddition (click chemistry), which forms stable triazole linkages . The reaction conditions typically involve the use of copper catalysts and appropriate solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
Propargyl-PEG2-beta-D-glucose undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The propargyl group can participate in substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can yield aldehydes or carboxylic acids, while reduction can produce alkanes or alcohols .
Aplicaciones Científicas De Investigación
Propargyl-PEG2-beta-D-glucose has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade target proteins via the ubiquitin-proteasome system
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in drug development, particularly in targeting and degrading disease-related proteins
Industry: Utilized in the production of specialized chemicals and materials due to its unique chemical properties
Mecanismo De Acción
Propargyl-PEG2-beta-D-glucose exerts its effects through the formation of stable triazole linkages via click chemistry. The propargyl group reacts with azide-bearing compounds or biomolecules in the presence of copper catalysts, resulting in the formation of triazole rings. This mechanism enhances the solubility and selectivity of the compound in various reactions .
Comparación Con Compuestos Similares
Similar Compounds
Propargyl-PEG3-beta-D-glucose: Similar in structure but with an additional PEG unit, which may affect its solubility and reactivity.
Propargyl-PEG4-beta-D-glucose:
Uniqueness
Propargyl-PEG2-beta-D-glucose is unique due to its specific balance of solubility and reactivity, making it an ideal linker for the synthesis of PROTACs. Its ability to form stable triazole linkages via click chemistry also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C13H22O8 |
|---|---|
Peso molecular |
306.31 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(2-prop-2-ynoxyethoxy)ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C13H22O8/c1-2-3-18-4-5-19-6-7-20-13-12(17)11(16)10(15)9(8-14)21-13/h1,9-17H,3-8H2/t9-,10-,11+,12-,13-/m1/s1 |
Clave InChI |
VCAWUMOFEKQAES-UJPOAAIJSA-N |
SMILES isomérico |
C#CCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canónico |
C#CCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


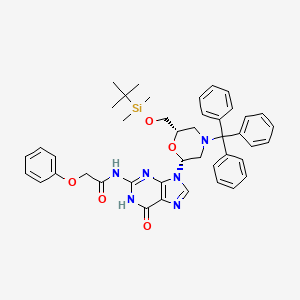
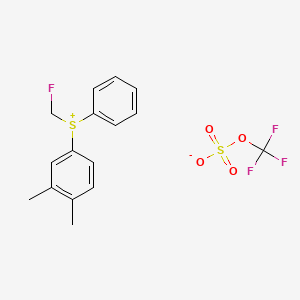
![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11827118.png)

![2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B11827124.png)
![(2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile](/img/structure/B11827126.png)
![tert-Butyl 4-(3-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B11827127.png)

![Tert-butyl 4-chloro-2-(pyridin-4-YL)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11827139.png)
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B11827145.png)
